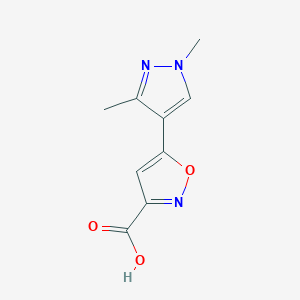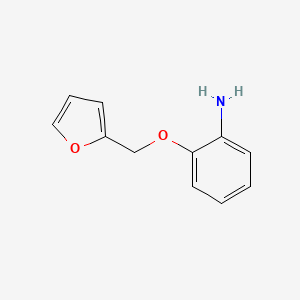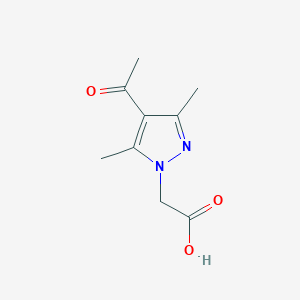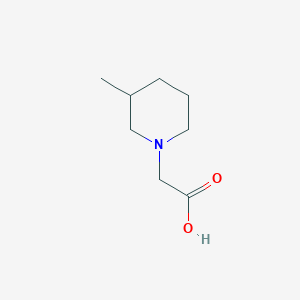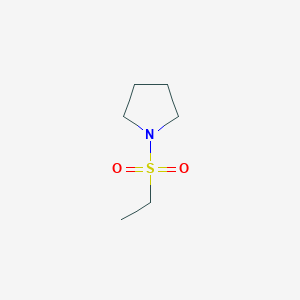
1-Ethylsulfonylpyrrolidine
Übersicht
Beschreibung
The compound of interest, 1-Ethylsulfonylpyrrolidine, is a derivative of pyrrolidine with an ethylsulfonyl substituent. Pyrrolidine derivatives are known for their applications in various chemical reactions and have been studied for their potential use in pharmaceuticals and as catalysts in synthesis processes.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been explored in several studies. For instance, the synthesis of chiral nonracemic 1-(2-pyridinyl)ethylamines involves stereospecific substitutions of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines, including secondary cyclic amines, to yield substituted amines with excellent yields . Another study describes the acid-catalyzed reaction of 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine with phenols to form new 1-(arylsulfonyl)pyrrolidines under mild conditions . These methods could potentially be adapted for the synthesis of 1-Ethylsulfonylpyrrolidine.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered nitrogen-containing ring. The substitution on the pyrrolidine ring, such as the ethylsulfonyl group, can significantly influence the chemical properties and reactivity of the molecule. The stereochemistry of these compounds is also crucial, as seen in the stereospecific synthesis of chiral amines .
Chemical Reactions Analysis
Pyrrolidine derivatives participate in various chemical reactions. For example, the synthesis of tetrahydropyridine using an ionic liquid catalyst under solvent-free conditions demonstrates the versatility of pyrrolidine-related compounds in multi-component condensation reactions . Additionally, the living anionic copolymerization of 1-(alkylsulfonyl)aziridines to form poly(sulfonylaziridine) and linear poly(ethylenimine) showcases the reactivity of sulfonyl-containing aziridines, which are structurally related to 1-Ethylsulfonylpyrrolidine .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Ethylsulfonylpyrrolidine can be inferred from related compounds. For instance, the solubility, stability, and reactivity of the compound would be influenced by the sulfonyl group. The presence of the ethyl group could affect the lipophilicity of the molecule. The antibacterial activity of pyridonecarboxylic acids with substituted cyclic amino groups, including ethylsulfonyl derivatives, indicates potential biological activity . Furthermore, the synthesis of ethyl-1-(4-aminosulfonylphenyl)-5-aryl-3-hydroxy-2-oxo-3-pyrroline-4-carboxylates and their evaluation for antibacterial and immunobiological activities suggest that sulfonyl-substituted pyrrolidine derivatives could have significant biological properties .
Wissenschaftliche Forschungsanwendungen
Herbicide Degradation
1-Ethylsulfonylpyrrolidine derivatives, particularly in the context of sulfosulfuron, a sulfonylurea herbicide, have been studied for their degradation under various abiotic factors. Saha and Kulshrestha (2002) investigated the stability and degradation pathways of sulfosulfuron in different environments. They discovered that under alkaline conditions, sulfosulfuron yielded specific degradation products, including 1-(2-ethylsulfonylimidazo[1,2-a] pyridin)-3-sulfonamide and 4,6-dimethoxypyrimidine, indicating the potential role of 1-ethylsulfonylpyrrolidine structures in environmental chemistry and herbicide management (S. Saha & G. Kulshrestha, 2002).
Electropolymerization
The use of 1-ethylsulfonylpyrrolidine derivatives in electropolymerization has been explored. Sekiguchi, Atobe, and Fuchigami (2002) conducted studies using 1-ethyl-3-methylimidazolium trifluoromethanesulfonate, a related compound, in the electrooxidative polymerization of pyrrole. This study highlights the role of such compounds in developing advanced materials with enhanced electrochemical properties and applications in electronics and materials science (K. Sekiguchi, M. Atobe, & T. Fuchigami, 2002).
Li-ion Batteries
1-Ethylsulfonylpyrrolidine structures have also found applications in battery technology. Kim, Cho, and Shin (2013) studied 1-Ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide (EMP-TFSI), an ionic liquid with a similar structure, as a co-solvent in Li-ion batteries. Their research indicates the potential of such compounds in enhancing the performance and efficiency of energy storage systems (Ketack Kim, Y. Cho, & H. Shin, 2013).
Synthesis of Arylsulfonyl Derivatives
The synthesis of 1-(arylsulfonyl)pyrrolidines from phenols and related derivatives, including 1-ethylsulfonylpyrrolidine, has been investigated for the development of novel organic compounds. Smolobochkin et al. (2017) described a method for synthesizing pyrrolidine-1-sulfonylarene derivatives, showcasing the compound's utility in organic synthesis and pharmaceutical research (A. Smolobochkin et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-ethylsulfonylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-2-10(8,9)7-5-3-4-6-7/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWZWRZQLACVPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402727 | |
| Record name | 1-ethylsulfonylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethylsulfonylpyrrolidine | |
CAS RN |
73343-03-0 | |
| Record name | 1-ethylsulfonylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



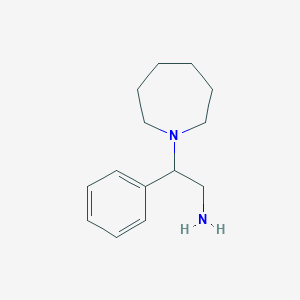
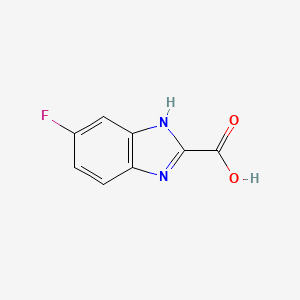
![2-(5-Methyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethylamine](/img/structure/B1335152.png)
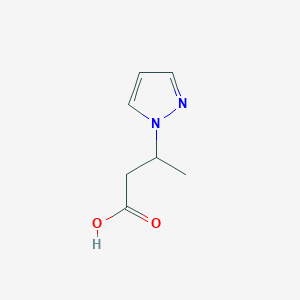
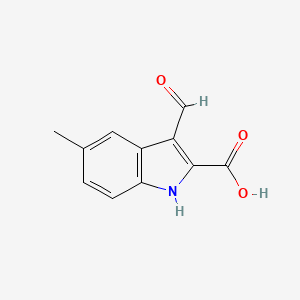
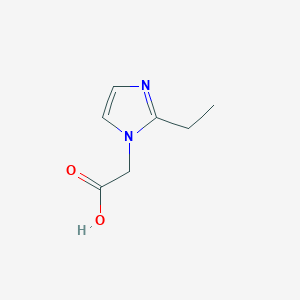
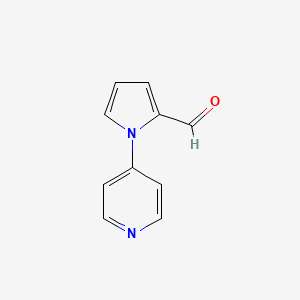
![3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1335172.png)
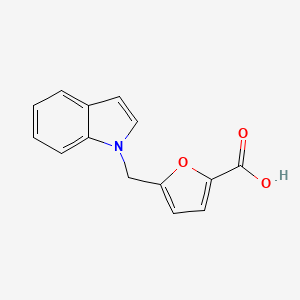
![2-Chloro-N-[4-(3-methyl-piperidin-1-yl)-phenyl]-acetamide](/img/structure/B1335174.png)
